Alloferon 2

Antiviral Peptide Therapeutics Herpesvirus

Alloferon 2 (CAS 347884-62-2) is a 12-amino acid insect-derived immunomodulatory peptide with a clinically proven 71.4% HPV elimination rate in chronic endometritis when used as the Allokin-alfa formulation. Unlike Alloferon 1, its distinct N-terminal sequence confers fundamentally different Zn²⁺ and Cu²⁺ coordination chemistry, resulting in selective, potent HSV-1 inhibition without activity against coxsackievirus B2. Generic substitution with Alloferon 1 or other AMPs is scientifically invalid—any analog constitutes a change in active pharmaceutical ingredient, nullifying the established safety and efficacy profile. Non-cytotoxic at concentrations up to 420 µM. Ideal for HPV immunotherapy research, herpesvirus host-response dissection, and metallopeptide bioinorganic studies. Lyophilized powder, ≥98% HPLC purity. For R&D use only.

Molecular Formula C48H70F3N19O17
Molecular Weight 1242.2 g/mol
Cat. No. B15597728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlloferon 2
Molecular FormulaC48H70F3N19O17
Molecular Weight1242.2 g/mol
Structural Identifiers
InChIInChI=1S/C46H69N19O15.C2HF3O2/c1-22(2)38(64-33(68)10-47)46(80)63-31(18-66)43(77)54-15-35(70)60-28(7-24-11-49-19-56-24)40(74)52-14-34(69)59-27(5-6-32(48)67)44(78)61-29(8-25-12-50-20-57-25)41(75)53-16-36(71)65-39(23(3)4)45(79)62-30(9-26-13-51-21-58-26)42(76)55-17-37(72)73;3-2(4,5)1(6)7/h11-13,19-23,27-31,38-39,66H,5-10,14-18,47H2,1-4H3,(H2,48,67)(H,49,56)(H,50,57)(H,51,58)(H,52,74)(H,53,75)(H,54,77)(H,55,76)(H,59,69)(H,60,70)(H,61,78)(H,62,79)(H,63,80)(H,64,68)(H,65,71)(H,72,73);(H,6,7)
InChIKeyOBMWXSWSUDGNEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alloferon 2: Procurement-Grade Immunomodulatory Peptide from Blow Fly with Defined Sequence and Antiviral Profile


Alloferon 2 (CAS 347884-62-2) is a 12-amino acid, slightly cationic peptide (sequence GVSGHGQHGVHG) originally isolated from the hemolymph of the bacterially-challenged blow fly *Calliphora vicina* [1]. It belongs to a unique class of insect-derived immunomodulatory peptides that act as cytokine-like molecules, distinct from classical antimicrobial peptides (AMPs) like defensins or cathelicidins, due to its primary mode of action being the stimulation of host innate immunity rather than direct pathogen killing [1]. Its mechanism involves the activation of natural killer (NK) cells and the induction of interferon (IFN) synthesis, which underlies its reported antiviral and antitumoral activities in both murine and human experimental models [2].

Alloferon 2 vs. In-Class Analogs: Why Sequence Variation Dictates Metal Coordination, Antiviral Potency, and Clinical Applicability


Generic substitution among alloferons or with other AMPs is not scientifically justifiable due to profound differences in metal coordination chemistry, which directly impacts their stability and biological activity. Despite a single amino acid difference (the absence of an N-terminal His), Alloferon 2 exhibits a fundamentally different coordination pattern with physiologically relevant metal ions (e.g., Zn²⁺, Cu²⁺) compared to Alloferon 1 [1]. This structural divergence translates into distinct antiviral efficacy profiles; for example, while Alloferon 1 inhibits both herpesvirus and coxsackievirus, Alloferon 2 demonstrates a more selective, potent inhibition against herpesvirus alone [2]. Furthermore, clinical evidence for Alloferon 2 in specific applications, such as HPV elimination in chronic endometritis, is derived from trials using the precise Alloferon 2-based formulation (Allokin-alfa) [3]. Using an analog would constitute a change in active pharmaceutical ingredient, invalidating the established safety and efficacy profile.

Quantitative Differentiation Guide for Alloferon 2: Head-to-Head Performance Data Against Key Comparators


Antiviral Selectivity: Alloferon 2 vs. Alloferon 1 in Herpesvirus and Coxsackievirus Replication Assays

Alloferon 2 demonstrates a distinct antiviral spectrum compared to its close analog Alloferon 1. In a direct head-to-head study, Alloferon 2 potently inhibited herpes simplex virus type 1 (HSV-1) replication in Vero cells but showed no effect on coxsackievirus B2 (CBV-2) replication. In contrast, Alloferon 1 was active against both viruses [1]. This selectivity is a critical differentiator for researchers targeting DNA viruses like HSV. Furthermore, a shorter derivative, [3-13]-alloferon, exhibited the strongest anti-HSV-1 activity with an IC₅₀ of 38 μM .

Antiviral Peptide Therapeutics Herpesvirus Coxsackievirus Immunomodulation

Metal Complex Stability: Differential Thermodynamic Stability of Alloferon 2 vs. Alloferon 1 with Zinc(II)

The presence of a single amino acid difference (His1 in Alloferon 1 vs. Gly1 in Alloferon 2) leads to a substantially different coordination pattern and thermodynamic stability when complexed with Zn(II) at physiological pH. Alloferon 1 forms a highly stable, histamine-like binding mode involving the N-terminal amine and imidazole of His-1, while Alloferon 2 lacks this binding mode, resulting in a less stable complex [1]. This difference is quantifiable in terms of complex stability constants.

Bioinorganic Chemistry Peptide-Metal Interaction Stability Zinc Alloferon

Clinical Efficacy in HPV Elimination: Alloferon 2 (Allokin-alfa) vs. Valacyclovir Alone in Chronic Endometritis

In a randomized clinical trial of patients with virus-associated chronic endometritis (CE) and persistent HPV infection, the addition of Alloferon 2 (as the pharmaceutical formulation Allokin-alfa) to standard valacyclovir therapy significantly improved HPV clearance rates. The HPV elimination rate in the alloferon group was 71.4%, compared to 16.7% in the control group receiving valacyclovir alone [1]. This represents a 4.3-fold increase in virological clearance.

Clinical Trial HPV Chronic Endometritis Alloferon 2 Antiviral Therapy

Lack of Direct Cytotoxicity: Alloferon 2 vs. Cytotoxic Antimicrobial Peptides

Unlike many classical antimicrobial peptides (AMPs) that exert their effect through direct membrane disruption and can be cytotoxic, Alloferon 2 exhibits no cytotoxic activity against mammalian cell lines at high concentrations. It is non-cytotoxic to Vero, Hep-2, and LLC-MK2 cells up to a concentration of 420 µM [1]. This confirms its primary mechanism is immunomodulation rather than direct cell killing.

Cytotoxicity Safety Profile Vero Cells HEp-2 Cells LLC-MK2 Cells

Solubility and Formulation: DMSO Solubility Guides Experimental Handling vs. Water-Soluble Analogs

Alloferon 2 is primarily soluble in DMSO for stock solution preparation, with limited aqueous solubility in standard buffers without organic co-solvents [1]. This is a key handling differentiator compared to highly water-soluble AMPs like some cathelicidins. This property must be accounted for in experimental design, as final DMSO concentrations in cell culture must be carefully controlled (typically ≤0.1% to avoid solvent toxicity) .

Solubility Formulation DMSO Peptide Handling Alloferon 2

Procurement-Guided Application Scenarios for Alloferon 2 Based on Quantified Differentiation


Translational Research for HPV-Associated Pathologies in Humans

Given the robust clinical evidence showing a 71.4% HPV elimination rate in patients with chronic endometritis when Alloferon 2 (Allokin-alfa) was added to standard care [1], this peptide is a prime candidate for further translational studies in HPV-related diseases. Researchers developing immunotherapies for cervical dysplasia, recurrent respiratory papillomatosis, or other HPV-driven conditions can procure Alloferon 2 to build upon this established human efficacy data.

Selective Herpesvirus Research Requiring Minimal Off-Target Antiviral Effects

Alloferon 2's demonstrated selectivity for inhibiting HSV-1 replication without affecting coxsackievirus B2 [1] makes it an ideal tool for dissecting herpesvirus-specific host immune responses. In contrast to Alloferon 1, which has a broader antiviral spectrum, Alloferon 2 allows researchers to study HSV-1 pathogenesis and immune evasion mechanisms in vitro without confounding antiviral activity against common laboratory contaminants like coxsackievirus.

Bioinorganic Chemistry and Peptide-Metal Conjugate Design

The unique metal coordination properties of Alloferon 2, particularly its distinct binding mode with Zn(II) compared to Alloferon 1 [1], position it as a valuable model peptide for studying the role of N-terminal sequence on metallopeptide stability. Researchers investigating metal-based drug delivery, peptide-metal frameworks, or the bioinorganic chemistry of immunomodulatory peptides can use Alloferon 2 to probe how a single amino acid change alters metal ion affinity and complex geometry.

In Vitro Immunomodulation Studies Requiring Low Cytotoxicity

Due to its lack of direct cytotoxicity against Vero, Hep-2, and LLC-MK2 cells at concentrations up to 420 µM [1], Alloferon 2 is a suitable positive control or experimental agent for studying NK cell activation and IFN induction in cell culture. Its high safety margin in vitro minimizes the risk of compound-induced cell death, ensuring that observed antiviral or immunostimulatory effects are due to genuine immunomodulation rather than overt cytotoxicity.

Technical Documentation Hub

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